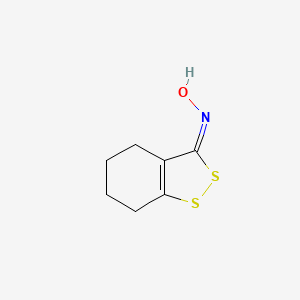
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine, also known as N-TBDH, is an organic compound that is widely used in scientific research. N-TBDH is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. N-TBDH is a relatively new compound and has been used in scientific research since the mid-2000s.
科学的研究の応用
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a reactant in medicinal chemistry. This compound has also been used in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs. Additionally, this compound has been used in the study of proteins and enzymes, such as kinases and phosphatases.
作用機序
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine acts as a proton donor, which means it can donate a proton to an electron-deficient species. This allows this compound to act as a catalyst in organic synthesis, biochemistry, and medicinal chemistry. This compound can also act as a nucleophile, which means it can react with electrophiles. This allows this compound to react with substrates and form new products.
Biochemical and Physiological Effects
This compound has been used in the study of proteins and enzymes, such as kinases and phosphatases. This compound has been found to be effective in inhibiting the activity of these enzymes, which can lead to changes in the biochemical and physiological processes of the body. Additionally, this compound has been found to be effective in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs.
実験室実験の利点と制限
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine has several advantages when used in lab experiments. It is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is a relatively new compound and has not been extensively studied. Therefore, it is important to be aware of the potential limitations of using this compound in lab experiments.
将来の方向性
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine is a relatively new compound and there are many potential future directions for its use in scientific research. One potential future direction is to further investigate the biochemical and physiological effects of this compound in the study of proteins and enzymes, such as kinases and phosphatases. Additionally, further research could be done on the use of this compound in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs. Additionally, this compound could be used in the development of new organic synthesis methods and catalysts. Finally, further research could be done to investigate the potential toxicity of this compound in lab experiments.
合成法
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine can be synthesized by the reaction of 4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene with hydroxyl amine. The reaction occurs in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid. The reaction results in the formation of this compound and the by-product of water. The reaction can be monitored by thin-layer chromatography and the final product can be isolated by column chromatography.
特性
IUPAC Name |
(NE)-N-(4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-8-7-5-3-1-2-4-6(5)10-11-7/h9H,1-4H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNYOVSUFBBRK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO)SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)/C(=N\O)/SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


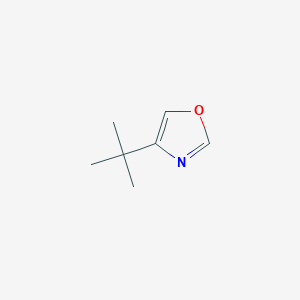

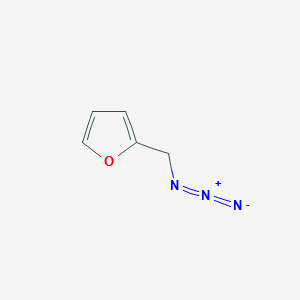
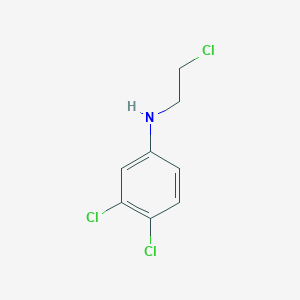
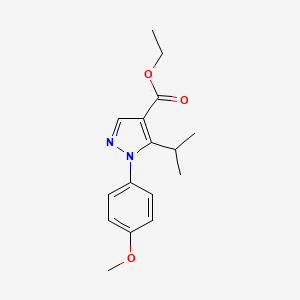
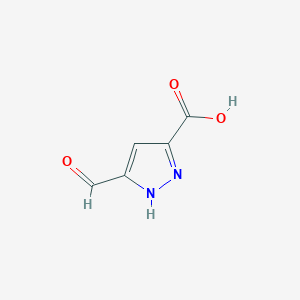
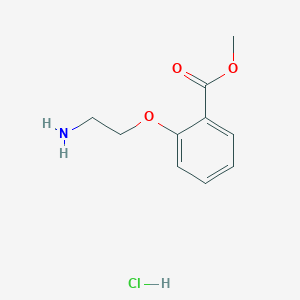
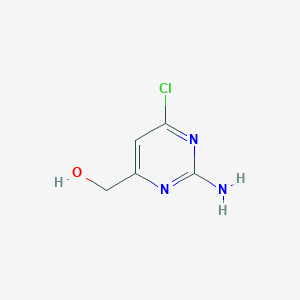

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)


